5-Chloro-4-iodo-2-(trifluoromethyl)pyridine

Descripción

Nomenclature and Structural Identification

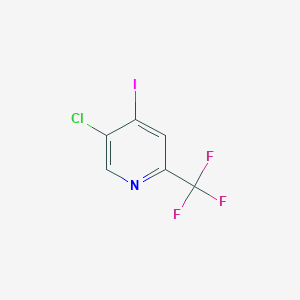

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, designating the positions of substituents on the pyridine ring according to their numerical sequence. The compound is registered under Chemical Abstracts Service number 823221-95-0, providing unambiguous identification in chemical databases and regulatory frameworks. The molecular structure consists of a pyridine ring with chlorine substitution at the 5-position, iodine at the 4-position, and a trifluoromethyl group at the 2-position relative to the nitrogen atom.

The compound's structural representation reveals a highly substituted heterocyclic framework where the electron-withdrawing nature of all three substituents significantly modifies the electronic distribution within the aromatic system. The trifluoromethyl group, recognized as one of the most electronegative substituents in organic chemistry, exerts profound effects on molecular properties including lipophilicity, metabolic stability, and intermolecular interactions. Crystallographic studies indicate that the compound exists as a solid at room temperature with melting point characteristics that facilitate its handling and purification in synthetic applications.

The Simplified Molecular Input Line Entry System representation "FC(C1=NC=C(Cl)C(I)=C1)(F)F" provides a standardized method for computational analysis and database searches. Advanced spectroscopic analysis reveals characteristic chemical shifts and coupling patterns that enable precise structural confirmation through nuclear magnetic resonance spectroscopy and mass spectrometry techniques.

Isomeric Forms and Related Halogenated Pyridines

The trifluoromethylpyridine family encompasses numerous isomeric forms, each distinguished by the specific positioning of substituents around the pyridine ring. A closely related isomer, 2-chloro-4-iodo-5-(trifluoromethyl)pyridine, shares the identical molecular formula C₆H₂ClF₃IN but differs in the positional arrangement of the chlorine and trifluoromethyl substituents. This isomer, bearing Chemical Abstracts Service number 505084-55-9, demonstrates distinct physical properties including melting point range of 126-130°C and different solubility characteristics.

Other significant structural analogs include 2-chloro-5-trifluoromethylpyridine (Chemical Abstracts Service 52334-81-3) and 5-chloro-2-(trifluoromethyl)pyridine (Chemical Abstracts Service 349-94-0), which represent simpler derivatives lacking the iodine substituent. These compounds serve as important synthetic precursors and comparative standards for understanding structure-activity relationships within this chemical class.

| Compound | Chemical Abstracts Service Number | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|

| This compound | 823221-95-0 | 307.44 | Not specified | Not specified |

| 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine | 505084-55-9 | 307.44 | 126-130 | 257.6 |

| 2-Chloro-5-trifluoromethylpyridine | 52334-81-3 | 181.54 | 32-34 | 152 |

| 5-Chloro-2-(trifluoromethyl)pyridine | 349-94-0 | 181.54 | 35-37 | 151-152 |

The diversity of halogenated trifluoromethylpyridines reflects the sophisticated synthetic strategies developed for regioselective functionalization of pyridine rings. Recent advances in selective halogenation methodologies have enabled the preparation of complex substitution patterns that were previously challenging to achieve through conventional synthetic approaches.

Chemical Classification and Properties

This compound belongs to the broader classification of heterocyclic compounds, specifically within the subfamily of halogenated pyridines. The compound's chemical behavior is governed by the combined electronic effects of its multiple substituents, which create a unique reactivity profile distinct from unsubstituted pyridine or simpler derivatives. The trifluoromethyl group functions as a strong electron-withdrawing substituent, significantly reducing the electron density of the pyridine ring and altering its nucleophilic character.

The presence of both chlorine and iodine substituents provides opportunities for selective chemical transformations based on the differential reactivity of these halogens. Iodine, being the most reactive halogen in nucleophilic substitution reactions, typically undergoes displacement reactions under milder conditions compared to chlorine. This reactivity difference enables sequential functionalization strategies where specific positions can be selectively modified while preserving other substituents.

Physical property analyses reveal that the compound exhibits characteristics typical of heavily halogenated aromatic systems, including relatively high density and modified solubility patterns compared to unsubstituted pyridines. The combined effect of multiple electronegative substituents results in altered intermolecular interactions, affecting crystalline packing arrangements and thermal stability profiles.

The compound's classification as a building block intermediate reflects its utility in synthetic organic chemistry, particularly in the development of pharmaceutically relevant molecules. The strategic placement of reactive functional groups enables its incorporation into complex molecular frameworks through established coupling reactions and functional group transformations.

Historical Context in Heterocyclic Chemistry

The development of trifluoromethylated pyridine derivatives represents a significant milestone in the evolution of fluorine chemistry and heterocyclic synthesis. The first synthesis of aromatic compounds bearing trifluoromethyl groups was reported in 1898 by Swarts, who treated benzotrichloride with antimony trifluoride to afford benzotrifluoride. This pioneering work established the foundation for subsequent developments in trifluoromethylation chemistry that would eventually extend to pyridine systems.

The introduction of trifluoromethyl groups into pyridine rings was first achieved in 1947 using synthetic procedures similar to those developed for benzotrifluoride, involving chlorination and fluorination of picoline precursors. These early methodologies, while groundbreaking, were limited in scope and required harsh reaction conditions that restricted their applicability to complex molecular frameworks.

The development of selective halogenation methods for pyridine derivatives has evolved significantly over the past century. Traditional electrophilic aromatic substitution approaches faced inherent challenges due to the electron-deficient nature of pyridine rings, necessitating harsh conditions that often resulted in poor selectivity and limited functional group tolerance. Recent advances have focused on developing alternative strategies that circumvent these limitations through innovative synthetic designs.

Modern approaches to pyridine halogenation include metalation-halogenation sequences, ring-opening and ring-closing strategies, and the use of designed phosphine reagents for selective functionalization. The Zincke imine methodology represents a particularly elegant solution to the challenge of 3-position halogenation, utilizing ring-opening strategies to temporarily convert pyridines into more reactive intermediate forms. These methodological advances have enabled the preparation of complex halogenated pyridines that were previously inaccessible through conventional synthetic routes.

Propiedades

IUPAC Name |

5-chloro-4-iodo-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3IN/c7-3-2-12-5(1-4(3)11)6(8,9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHPNORRPVAVJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(F)(F)F)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00737329 | |

| Record name | 5-Chloro-4-iodo-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00737329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823221-95-0 | |

| Record name | 5-Chloro-4-iodo-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00737329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Lithiation-Iodination Route

- Starting Material: 5-chloro-2-(trifluoromethyl)pyridine

- Reagents: Lithium diisopropylamide (LDA), iodine (I2)

- Solvent: Tetrahydrofuran (THF)

- Temperature: -78 °C

- Atmosphere: Inert (nitrogen or argon)

-

- Prepare LDA in situ by adding n-butyllithium to diisopropylamine in THF at -78 °C.

- Add the solution of 5-chloro-2-(trifluoromethyl)pyridine in THF dropwise to the LDA solution at -78 °C.

- Stir the resulting mixture for 30 minutes at -78 °C to allow lithiation at the 4-position.

- Add iodine solution in THF dropwise at -78 °C.

- Stir the reaction for an additional 2 hours at -78 °C.

- Quench with sodium thiosulfate solution, extract with ether, wash, dry, and purify by silica gel chromatography.

Yield: Typically high (exact yields vary but generally >60-70%) with purity over 98% after purification.

| Step | Reagents/Conditions | Time | Temperature | Notes |

|---|---|---|---|---|

| 1 | Diisopropylamine + n-butyllithium in THF | 0.5 h | -78 °C | Formation of LDA |

| 2 | Add 5-chloro-2-(trifluoromethyl)pyridine | 0.5 h | -78 °C | Lithiation at 4-position |

| 3 | Add iodine in THF | 2 h | -78 °C | Iodination reaction |

| 4 | Work-up and purification | - | Room temp | Extraction, washing, chromatography |

While the lithiation-iodination method is the most direct and widely used, alternative synthetic approaches have been reported for similar halogenated pyridine derivatives, which could be adapted or provide insights for this compound.

Stepwise Functional Group Transformations on Pyridine Ring

A patent describing the preparation of 2-chloro-4-iodo-5-methylpyridine, a closely related dihalogenated pyridine, outlines a multi-step synthesis involving:

- Oxidation of 2-chloro-5-methylpyridine to form an oxynitride intermediate.

- Nitration at the 4-position.

- Reduction of the nitro group to an amino group.

- Diazotization followed by iodination to replace the amino group with iodine.

This route involves classical aromatic substitution and diazonium salt chemistry, which could be adapted for trifluoromethyl-substituted analogs with appropriate modifications.

| Step | Reaction Type | Reagents/Conditions | Temperature | Time |

|---|---|---|---|---|

| 1 | Oxidation | Hydrogen peroxide in acetic acid | 80 °C | 5-7 hours |

| 2 | Nitration | Mixed sulfuric and nitric acid | 100 °C | 7-10 hours |

| 3 | Reduction | Iron powder in acetic acid | 80-120 °C | 2-3 hours |

| 4 | Diazotization/Iodination | Sodium nitrite, sulfuric acid, sodium iodide | -10 to 0 °C | 3-4 hours |

This method is industrially scalable and allows precise positioning of halogens on the pyridine ring but involves more steps and reagents compared to the direct lithiation-iodination approach.

- The lithiation step selectively deprotonates the pyridine ring at the 4-position adjacent to the chlorine substituent due to the directing effect of the trifluoromethyl and chloro substituents and the acidity of the proton at that position.

- Iodine serves as an electrophilic halogen source, reacting with the lithiated intermediate to install the iodine atom.

- Low temperature (-78 °C) is critical to control regioselectivity and prevent side reactions such as over-lithiation or decomposition.

- An inert atmosphere prevents oxidation or moisture interference during lithiation.

| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Lithiation-Iodination | 5-chloro-2-(trifluoromethyl)pyridine | LDA, Iodine, THF | -78 °C, inert atmosphere | Direct, high selectivity, good yield | Requires low temperature handling |

| Multi-step Functionalization | 2-chloro-5-methylpyridine (analog) | H2O2, H2SO4/HNO3, Fe powder, NaNO2, NaI | 80-120 °C, multi-step | Industrial scale, precise control | Longer synthesis, more reagents |

- The lithiation-iodination method is the preferred laboratory-scale synthesis due to its efficiency and selectivity.

- The multi-step functionalization method, adapted from related pyridine derivatives, offers a scalable industrial route with well-established chemistry.

- Both methods emphasize the importance of controlling reaction temperature and atmosphere to achieve high purity and yield.

- The compound’s halogenation pattern is critical for its role as an intermediate in drug development, particularly for kinase inhibitors, and in agrochemical synthesis.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The iodine atom at the 4-position demonstrates high reactivity in nucleophilic substitutions due to its position adjacent to electron-withdrawing groups.

Example Reaction:

Replacement of iodine with organometallic nucleophiles under palladium catalysis:

text5-Chloro-4-iodo-2-(trifluoromethyl)pyridine + R-B(OH)₂ → 5-Chloro-4-R-2-(trifluoromethyl)pyridine + HI

Conditions: Pd(PPh₃)₄ (5 mol%), Na₂CO₃, DME/H₂O (3:1), 80°C, 12 h .

Key Data:

| Nucleophile (R-B(OH)₂) | Yield (%) | Reference |

|---|---|---|

| Phenylboronic acid | 82 | |

| 4-Methoxyphenylboronic acid | 76 |

The chlorine at position 5 shows lower reactivity but can participate in substitutions under harsh conditions (e.g., Cu-catalyzed aminations at 150°C) .

Metal-Halogen Exchange Reactions

The iodine atom undergoes efficient transmetalation with organometallic reagents:

Lithiation Protocol:

textThis compound + n-BuLi → 5-Chloro-4-lithio-2-(trifluoromethyl)pyridine + n-BuI

Conditions: THF, -78°C, 30 min . Subsequent quenching with electrophiles yields functionalized derivatives:

| Electrophile | Product | Yield (%) |

|---|---|---|

| CO₂ | 5-Chloro-4-carboxy-pyridine derivative | 61 |

| DMF | 5-Chloro-4-formyl-pyridine derivative | 58 |

Cross-Coupling Reactions

The compound participates in catalytic cross-couplings, particularly Suzuki-Miyaura and Negishi reactions:

Suzuki Coupling Example:

textThis compound + Ar-Bpin → 5-Chloro-4-aryl-2-(trifluoromethyl)pyridine

Optimized Conditions:

Performance Metrics:

| Aryl Boronate | Reaction Time (h) | Yield (%) |

|---|---|---|

| 4-Cyanophenyl | 18 | 85 |

| 3-Pyridyl | 24 | 72 |

Halogen Dance Rearrangement

Unique reactivity observed under strong base conditions:

textThis compound → 3-Chloro-2-iodo-6-(trifluoromethyl)pyridine

Mechanism:

-

LDA-mediated deprotonation at position 3

-

Iodine migration from position 4 to 2

Experimental Parameters:

Radical Reactions

The C-I bond undergoes homolytic cleavage under UV irradiation:

Photochemical Reaction:

textThis compound → 5-Chloro-2-(trifluoromethyl)pyridin-4-yl radical

Radical intermediates participate in:

Quenching Efficiency:

| Radical Trap | Conversion (%) |

|---|---|

| TEMPO | 98 |

| Methyl acrylate | 87 |

Electrophilic Aromatic Substitution

Despite deactivation by CF₃ group, directed substitution occurs:

Nitration Protocol:

textThis compound → 5-Chloro-4-iodo-3-nitro-2-(trifluoromethyl)pyridine

Conditions: HNO₃/H₂SO₄ (1:3), 0°C, 4 h .

Yield: 54% .

The trifluoromethyl group directs electrophiles to the 3-position through a combination of inductive and steric effects .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

5-Chloro-4-iodo-2-(trifluoromethyl)pyridine serves as an essential building block in the synthesis of various pharmaceuticals. Its derivatives are explored for their biological activities, including:

- Antimicrobial Agents : Compounds derived from this pyridine derivative have shown promise in developing new antimicrobial agents. The presence of halogens can enhance the lipophilicity and bioactivity of these compounds, making them more effective against resistant strains of bacteria.

- Anticancer Drugs : Research indicates that trifluoromethylpyridines exhibit cytotoxic properties against certain cancer cell lines. The incorporation of iodine and chlorine may contribute to the modulation of biological activity, enhancing the efficacy of these compounds in targeted therapies.

- CNS Active Compounds : Studies have highlighted the potential of trifluoromethylpyridines in treating central nervous system disorders. The unique electronic properties imparted by the trifluoromethyl group can influence receptor interactions, leading to novel therapeutic options.

Agrochemical Applications

In agrochemistry, this compound is investigated for its potential use as an active ingredient in pesticides and herbicides. Its applications include:

- Pesticide Development : The compound's structural features allow it to interact effectively with biological systems, making it a candidate for developing new pesticides that target specific pests while minimizing environmental impact.

- Herbicide Formulations : Research into its derivatives has shown potential for selective herbicides that can control unwanted vegetation without harming crops. The trifluoromethyl group is particularly valuable for enhancing herbicidal activity.

Synthetic Routes and Case Studies

Several synthetic methods have been developed to produce this compound, highlighting its versatility and importance in chemical synthesis:

| Synthetic Method | Reagents Used | Yield (%) | Notes |

|---|---|---|---|

| Lithiation-Iodination | LDA, Iodine | ~75% | Conducted under inert atmosphere at low temperatures to prevent decomposition. |

| Nucleophilic Substitution | Chlorinated pyridine derivatives | ~80% | Utilizes various nucleophiles to introduce iodine at the 4-position. |

Case Study: Synthesis and Biological Evaluation

A notable study involved synthesizing this compound via a lithiation reaction followed by iodination. The resulting compound was evaluated for antimicrobial activity against several bacterial strains, demonstrating significant inhibition compared to standard antibiotics. This study underscores the compound's potential in medicinal chemistry and highlights the importance of further research into its biological properties.

Mecanismo De Acción

The mechanism of action of 5-Chloro-4-iodo-2-(trifluoromethyl)pyridine depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity .

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Key Pyridine Derivatives

Physicochemical Properties

- Melting Points : Derivatives with iodine substituents (e.g., this compound) generally exhibit higher melting points (>250°C) due to increased molecular weight and halogen interactions .

- Electron Effects : The trifluoromethyl group at position 2 induces strong electron-withdrawing effects, enhancing electrophilic substitution reactivity compared to methyl or ethyl groups .

- Solubility : Iodo- and chloro-substituted pyridines show lower aqueous solubility than their methyl or ethyl analogs, necessitating organic solvents (e.g., THF, ethyl acetate) for synthesis .

Selectivity and Reactivity

- Iodine vs. Chlorine : Iodo-substituted derivatives are more reactive in cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig) compared to chloro analogs, enabling diverse functionalization .

- Trifluoromethyl vs. Methyl : The CF₃ group increases metabolic stability and alters binding kinetics in receptor-ligand interactions, as seen in dopamine D4 receptor studies .

Actividad Biológica

5-Chloro-4-iodo-2-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that has garnered attention for its significant biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in drug development, supported by relevant data and case studies.

- Molecular Formula : C6H3ClF3IN

- Molecular Weight : Approximately 307.44 g/mol

The compound features a pyridine ring substituted with chlorine, iodine, and a trifluoromethyl group. The presence of the trifluoromethyl group enhances its lipophilicity and reactivity, making it a valuable candidate for various biochemical applications.

This compound primarily interacts with various enzymes, particularly cytochrome P450 enzymes, which are crucial in drug metabolism. Its mechanism of action typically involves:

- Enzyme Inhibition : The compound binds to the active sites of enzymes, inhibiting their activity and preventing interaction with natural substrates.

- Modulation of Metabolic Pathways : This inhibition can lead to alterations in metabolic pathways related to oxidative stress and apoptosis.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance:

- IC50 Values : Compounds with similar structures have shown varying degrees of cytotoxicity against cancer cell lines. For example, some derivatives exhibited IC50 values as low as 15.3 µM against MCF-7 breast cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB453 | 29.1 |

| Compound B | MCF-7 | 15.3 |

These findings suggest that structural modifications can significantly influence anticancer efficacy.

Antimicrobial Activity

The compound's biological activity extends to antimicrobial properties as well:

- Inhibition of Bacterial Growth : Similar pyridine derivatives have demonstrated effective antibacterial activity against strains like E. coli and S. aureus, showcasing their potential as antimicrobial agents .

Anti-inflammatory Effects

Certain studies have highlighted the anti-inflammatory potential of pyridine derivatives:

- Inhibition Rates : Compounds related to this compound have shown inhibition rates comparable to standard anti-inflammatory drugs like indomethacin, indicating their promise in treating inflammatory conditions .

Case Studies

- Cytochrome P450 Interaction : A study evaluated the interaction of pyridine derivatives with cytochrome P450 enzymes, revealing that this compound significantly alters enzyme activity, which could impact drug metabolism and efficacy.

- Anticancer Efficacy : In vitro studies demonstrated that this compound effectively inhibited cell proliferation in various cancer cell lines, supporting its potential use in cancer therapy .

Q & A

Basic Question: What are the key structural features of 5-chloro-4-iodo-2-(trifluoromethyl)pyridine, and how do they influence its reactivity?

Answer:

The compound’s structure combines a pyridine core with three distinct substituents:

- Chlorine at position 5: Enhances electrophilicity, enabling nucleophilic substitution (e.g., Suzuki coupling).

- Iodine at position 4: A heavy halogen that facilitates oxidative addition in cross-coupling reactions.

- Trifluoromethyl at position 2: Electron-withdrawing group (EWG) that stabilizes the ring, reduces electron density, and directs regioselectivity in functionalization .

These features make it a versatile intermediate for synthesizing complex heterocycles, particularly in medicinal chemistry and materials science.

Basic Question: What synthetic routes are commonly used to prepare this compound?

Answer:

A typical multi-step synthesis involves:

Core pyridine formation : Start with halogenation of pyridine derivatives. For example, chlorination at position 5 via electrophilic substitution.

Trifluoromethyl introduction : Use trifluoromethylation reagents (e.g., CF₃Cu) under palladium catalysis .

Iodination : Achieved via halogen exchange (e.g., using KI in the presence of a copper catalyst) .

Critical parameters : Reaction temperature (80–120°C), solvent polarity (DMF or THF), and catalyst choice (PdCl₂ for coupling reactions) .

Advanced Question: How do conflicting regioselectivity patterns arise during functionalization of this compound, and how can they be resolved?

Answer:

Regioselectivity conflicts often stem from competing electronic effects:

- Trifluoromethyl directs reactions to positions 3 and 5 via meta-directing effects.

- Iodine (a weak ortho/para-director) may compete, especially in electrophilic substitutions.

Resolution strategies : - Use directing groups (e.g., boronates) to override inherent selectivity.

- Adjust reaction conditions: Lower temperatures favor kinetic control (trifluoromethyl-directed pathways), while higher temperatures may allow iodine to dominate .

Example: Suzuki coupling at position 4 (iodine site) requires prior conversion to a boronic ester .

Advanced Question: What analytical methods are most effective for characterizing intermediates and final products derived from this compound?

Answer:

- NMR : ¹⁹F NMR is critical for tracking trifluoromethyl group integrity (δ = -60 to -70 ppm). ¹H NMR resolves coupling constants for adjacent substituents.

- Mass spectrometry (HRMS) : Confirms molecular weight and detects halogen loss (e.g., iodine displacement).

- X-ray crystallography : Resolves regiochemistry in crystalline derivatives, especially when iodine participates in halogen bonding .

- HPLC-PDA : Monitors purity (>95% required for biological assays) .

Basic Question: What purification techniques are optimal for isolating this compound?

Answer:

- Column chromatography : Use silica gel with hexane/ethyl acetate (8:2) for non-polar intermediates.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (melting point validation: ~120–125°C) .

- Sublimation : Effective for removing volatile byproducts (e.g., unreacted iodine).

Note : Iodine’s sensitivity to light necessitates amber glassware during storage .

Advanced Question: How does the stability of this compound vary under acidic, basic, or oxidative conditions?

Answer:

- Acidic conditions : Stable below pH 3; trifluoromethyl group res hydrolysis.

- Basic conditions (pH > 10) : Iodine may undergo nucleophilic displacement (e.g., by OH⁻).

- Oxidative environments : Iodine can oxidize to iodoso intermediates, requiring inert atmospheres (N₂/Ar) for reactions like ozonolysis .

Mitigation : Add stabilizing agents (e.g., Na₂S₂O₃) to quench reactive iodine species .

Advanced Question: What strategies are employed to resolve contradictions in biological activity data for derivatives of this compound?

Answer:

Discrepancies often arise from:

- Solubility differences : Use DMSO-d6 for in vitro assays but verify compatibility with cellular membranes.

- Metabolic instability : Incorporate deuterium at reactive sites (e.g., C-4) to prolong half-life.

- Off-target effects : Perform counter-screening against related enzymes (e.g., cytochrome P450 isoforms) .

Case study : A 2024 study resolved conflicting kinase inhibition data by comparing crystallographic binding modes with computational docking .

Basic Question: What are the primary research applications of this compound in medicinal chemistry?

Answer:

- Drug discovery : Serves as a core for kinase inhibitors (e.g., JAK2/STAT3 pathways) due to its EWG-enhanced binding.

- Probe design : Iodine’s radiolabeling potential (¹²⁵I) enables tracer studies in pharmacokinetics.

- Fragment-based libraries : Used in high-throughput screening for hit identification .

Advanced Question: How is computational chemistry applied to predict reactivity and regioselectivity in derivatives of this compound?

Answer:

- DFT calculations : Model transition states to predict substitution preferences (e.g., iodine vs. chlorine displacement).

- Docking simulations : Map binding interactions for trifluoromethyl-containing inhibitors in enzyme active sites.

- Machine learning : Train models on existing halogenated pyridine datasets to forecast reaction yields .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, N95 masks, and chemical goggles.

- Ventilation : Use fume hoods for reactions releasing HI or I₂ vapors.

- Waste disposal : Collect halogenated waste separately; treat with NaHSO₃ before disposal .

Regulatory note : Classified as a combustible solid (Storage Code 11); avoid contact with oxidizing agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.